CLP257
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLP 257 is a selective activator of the potassium-chloride cotransporter 2 (KCC2). It is known for its ability to restore impaired chloride transport in neurons with diminished KCC2 activity. This compound has shown potential in alleviating hypersensitivity in rats with neuropathic pain .
Mechanism of Action
Target of Action
CLP257, also known as “CLP-257” or “CLP 257” or “(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone”, is a selective activator of the potassium-chloride co-transporter KCC2 . KCC2 is expressed in neurons of the central nervous system (CNS), where it is responsible for maintaining low chloride concentrations . The downregulation of KCC2 in neuropathic pain models and seizure-related disorders identifies it as a putative therapeutic target .
Mode of Action
This compound selectively modulates KCC2 over other KCC family members, NKCC1, GABAA receptors, KCC1, KCC3, or KCC4 . It restores impaired chloride transport in neurons with diminished KCC2 activity . .
Biochemical Pathways
The maintenance of low chloride concentrations is essential for post-synaptic inhibition, and chloride extrusion is controlled by a family of cation chloride cotransporters including KCC2 . This compound increases KCC2 transport activity , which leads to an increase in the efflux of chloride ions. This modulation of chloride homeostasis can dramatically affect the strength and polarity of GABA-mediated neurotransmission .
Pharmacokinetics
To overcome this, a carbamate pro-drug (CLP290) with a significantly improved plasma half-life was designed .
Result of Action
This compound effectively enhances chloride transport in mature primary CNS neurons that have reduced KCC2 function . It alleviates hypersensitivity in rats with neuropathic pain . At higher concentrations, this compound reduces cell-surface levels of kcc2 .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, the presence of increased extracellular chloride can lead to an increase in intracellular chloride when cells are treated with this compound . Additionally, the effect of this compound can be potentiated by the presence of certain KCC2 inhibitors .
Preparation Methods
The synthetic route for CLP 257 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a solid form and is light yellow to yellow in color . Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
CLP 257 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
CLP 257 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of potassium-chloride cotransporters.
Biology: Helps in understanding the role of KCC2 in neuronal function and chloride homeostasis.
Medicine: Potential therapeutic agent for conditions like neuropathic pain and epilepsy.
Industry: Used in the development of new drugs targeting potassium-chloride cotransporters.
Comparison with Similar Compounds
CLP 257 is unique in its selective activation of KCC2. Similar compounds include:
Prochlorperazine: Another KCC2 enhancer that acts by increasing KCC2 function and clustering while decreasing its membrane diffusion.
VU0463271: A selective KCC2 inhibitor used in research to study the effects of KCC2 inhibition. CLP 257 stands out due to its high selectivity and efficacy in restoring KCC2 function without affecting other cotransporters or receptors.
Properties
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CLP257?
A: this compound is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []
Q2: How does enhancing KCC2 function impact neuronal activity?
A: By enhancing KCC2 activity, this compound is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]
Q3: Has this compound demonstrated efficacy in animal models of pain?
A: Yes, studies in rodent models have shown that this compound can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of this compound effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, this compound showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []
Q4: Are there any sex-specific differences in this compound's effects on pain?
A: Interestingly, research suggests that this compound might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that this compound's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between this compound, CGRP, and KCC2 activity, which appears to be more pronounced in females. []
Q5: What is the evidence for this compound directly interacting with KCC2?
A: While initial research suggested this compound directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that this compound might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize this compound's precise molecular target and clarify its interaction with KCC2.
Q6: Beyond pain, are there other potential therapeutic applications for this compound?
A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, this compound holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.
Q7: What are the limitations of current this compound research?
A: While preclinical data on this compound shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.